(2R)-1-(benzyloxy)propane-2-sulfonamide
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Overview
Description
(2R)-1-(benzyloxy)propane-2-sulfonamide: is an organic compound characterized by the presence of a benzyloxy group attached to a propane-2-sulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(benzyloxy)propane-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and propane-2-sulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfonamide linkage.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-1-(benzyloxy)propane-2-sulfonamide can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Substitution: The compound can participate in substitution reactions, where the benzyloxy group can be replaced by other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
Chemistry: (2R)-1-(benzyloxy)propane-2-sulfonamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be utilized as a probe or ligand to study enzyme interactions and protein binding.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-1-(benzyloxy)propane-2-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy group may enhance binding affinity, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- (2R)-1-(benzyloxy)propane-2-sulfonic acid
- (2R)-1-(benzyloxy)propane-2-amine
- (2R)-1-(benzyloxy)propane-2-thiol
Uniqueness: (2R)-1-(benzyloxy)propane-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding properties, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
2757961-40-1 |
---|---|
Molecular Formula |
C10H15NO3S |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
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